1H-イミダゾール-4-カルバルデヒド

概要

説明

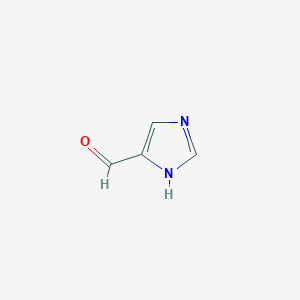

1H-Imidazole-4-carbaldehyde is a valuable chemical compound with diverse applications in organic synthesis, pharmaceuticals, and materials science . It is a white to light yellow solid with a molecular formula of C4H4N2O and a molecular weight of 96.09 g/mol . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity .

Synthesis Analysis

1H-Imidazole-4-carbaldehyde is synthesized from 4-bromo-1H-imidazole in dry THF at 0 ℃ . A 2 M solution of i-PrMgCl in THF is added for 5 min, followed by a 2.5 M solution of n-BuLi in hexanes . The mixture is stirred at that temperature for 0.5 h, and dry DMF is added to 20℃ . The mixture is then warmed to 20 ℃ in 0.5 h and quenched with water .

Molecular Structure Analysis

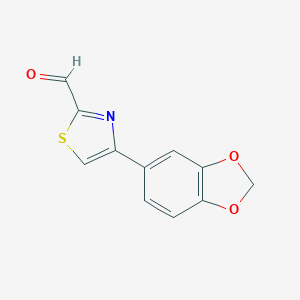

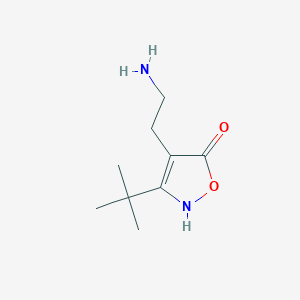

The molecular structure of 1H-Imidazole-4-carbaldehyde consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an aldehyde functional group .

Chemical Reactions Analysis

1H-Imidazole-4-carbaldehyde exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Physical And Chemical Properties Analysis

1H-Imidazole-4-carbaldehyde is a white to light yellow solid . It has a melting point of 174-177 °C, a predicted boiling point of 367.8±15.0 °C, and a predicted density of 1.322±0.06 g/cm3 . It is soluble in DMSO and methanol . It is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation .

科学的研究の応用

有機合成

1H-イミダゾール-4-カルバルデヒドは、さまざまなヘテロ環式化合物や医薬品中間体の調製のための重要な構成要素として役立ちます . アルデヒドとしての反応性とイミダゾール環により、複雑な有機分子の合成における貴重な前駆体となります .

医薬品

医薬品業界では、1H-イミダゾール-4-カルバルデヒドは、特に感染症、神経障害、および癌を標的とした医薬品開発に使用されています . 強い求核性を示し、さまざまなヘテロ環式化合物の製造において重要な中間体となっています .

材料科学

1H-イミダゾール-4-カルバルデヒドは、材料科学において、機能化ポリマー、配位化学のためのリガンド、および金属有機構造体の構成要素としての調製に使用されています .

農薬

1H-イミダゾール-4-カルバルデヒドは、その汎用性の高い反応性から、農薬の合成における構成要素として一般的に使用されています .

生物活性

1H-イミダゾール-4-カルバルデヒドは、抗菌および抗真菌活性を有することが判明しており、新しい薬物および生物活性分子の開発に役立っています .

染料合成

1H-イミダゾール-4-カルバルデヒドは、新しいドナー-Π-アクセプター(D-Π-A)型染料の合成に使用できます .

ウロカニン酸エステル調製

作用機序

Target of Action

1H-Imidazole-4-carbaldehyde (ICA) is a versatile chemical compound with a wide range of applications in various fields . It serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . It is used in the preparation of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer . It is also used in the synthesis of other biologically active compounds such as antimalarial drugs .

Mode of Action

The mode of action of ICA is primarily through its reactivity as an aldehyde and its imidazole ring, which make it a valuable precursor in the synthesis of complex organic molecules . For instance, ICA undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Biochemical Pathways

The biochemical pathways affected by ICA are largely dependent on the specific targets it interacts with. For example, in the case of C17,20-lyase inhibitors, ICA may affect the steroidogenesis pathway, which is crucial for the production of androgens . .

Pharmacokinetics

Imidazole, the core structure of ICA, is known to be highly soluble in water and other polar solvents , which could potentially enhance the absorption and distribution of ICA in the body.

Result of Action

The result of ICA’s action is largely dependent on the specific targets it interacts with and the biological context. For instance, when used in the preparation of C17,20-lyase inhibitors, the action of ICA could potentially lead to a decrease in androgen production, which could be beneficial in the treatment of androgen-dependent prostate cancer .

Action Environment

The action, efficacy, and stability of ICA can be influenced by various environmental factors. For instance, ICA is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation . Furthermore, the physiological environment, such as pH and temperature, could also potentially influence the action and stability of ICA. Therefore, careful attention to these factors is essential when working with this compound.

実験室実験の利点と制限

The main advantage of using 1H-Imidazole-4-carbaldehyde in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of biologically active compounds, as a fluorescent dye for imaging live cells, and as a probe for the detection of reactive oxygen species. In addition, it is relatively easy to synthesize and is soluble in many organic solvents. However, 1H-Imidazole-4-carbaldehyde can be toxic to cells at high concentrations, and its use in laboratory experiments should be carefully monitored.

将来の方向性

The use of 1H-Imidazole-4-carbaldehyde in scientific research is still in its infancy, and there are many potential future directions for its use. One potential application is the use of 1H-Imidazole-4-carbaldehyde as a drug delivery vehicle. It has been shown to be able to penetrate the cell membrane, and could be used to deliver drugs directly to the target cells. Another potential application is the use of 1H-Imidazole-4-carbaldehyde as a diagnostic tool. It could be used to detect the presence of enzymes or other proteins in cells, and could be used to image live cells. Finally, 1H-Imidazole-4-carbaldehyde could be used as a therapeutic agent, as it has been shown to inhibit the activity of several enzymes.

Safety and Hazards

1H-Imidazole-4-carbaldehyde requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

生化学分析

Biochemical Properties

1H-Imidazole-4-carbaldehyde exhibits strong nucleophilic character, making it an important intermediate in the production of various heterocyclic compounds . It has been found to possess antimicrobial and antifungal properties, which has led to its application in the development of new drugs and biologically active molecules .

Cellular Effects

It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines .

Temporal Effects in Laboratory Settings

1H-Imidazole-4-carbaldehyde is sensitive to air and light, and should be stored in a cool, dry place away from direct sunlight to prevent degradation . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

特性

IUPAC Name |

1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXIXXJFSQPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184427 | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-50-2 | |

| Record name | Imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG32KT6XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1H-Imidazole-4-carbaldehyde in chemical synthesis?

A1: 1H-Imidazole-4-carbaldehyde serves as a versatile building block for synthesizing various compounds. It readily undergoes condensation reactions with amines and diamines to yield imines and bisimines, respectively. These derivatives exhibit potential for applications in coordination chemistry, materials science, and medicinal chemistry. For example, chiral imines derived from 1H-Imidazole-4-carbaldehyde and chiral amines were synthesized and studied for their complexation properties with Cu(II) ions. [] Additionally, it acts as a key intermediate in the multi-step synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine, which serve as precursors for developing potent impromidine-type histamine H2 receptor agonists. []

Q2: Can you describe an interesting photochemical transformation involving a ribonucleoside derivative of 1H-Imidazole-4-carbaldehyde?

A2: Research has revealed an unprecedented photochemical transformation of 2-azidopurine 2′,3′,5′-tri-O-acetylribonucleoside in aqueous solutions. Under anaerobic conditions, irradiation leads to the formation of 1-(5′-O-acetyl-β-D-ribofuranosyl)-5-[(2-oxo-1,3,5-oxadiazocan-4-ylidene)amino]-1H-imidazole-4-carbaldehyde as one of the major products. This complex structure, confirmed by NMR and high-resolution mass spectrometry, highlights the unique reactivity of modified 1H-Imidazole-4-carbaldehyde derivatives in photochemical settings. []

Q3: How is 1H-Imidazole-4-carbaldehyde utilized in material science?

A3: 1H-Imidazole-4-carbaldehyde plays a crucial role in synthesizing functionalized chitosan derivatives. It reacts with chitosan to create quaternary ammonium-N-(4-methyl-imidazole) chitosan (TM-MI-CS). This modified chitosan demonstrates the ability to self-assemble into stable, spherical micelles in aqueous solutions. The size of these micelles, ranging from 188 nm to 607 nm, exhibits pH sensitivity, signifying their potential application in controlled drug delivery systems. []

Q4: Has 1H-Imidazole-4-carbaldehyde been explored in the context of pharmaceutical research?

A4: Yes, a derivative of 1H-Imidazole-4-carbaldehyde, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), serves as a key intermediate in synthesizing Losartan, an angiotensin II receptor blocker used to treat hypertension. Researchers have explored the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues, which are structurally related to BCFI. These novel compounds were characterized using techniques like 1H NMR, 13C NMR, mass spectroscopy, and elemental analyses. This research signifies the ongoing interest in exploring 1H-Imidazole-4-carbaldehyde derivatives for their potential pharmaceutical applications. []

Q5: Are there any studies investigating the coordination chemistry of 1H-Imidazole-4-carbaldehyde derivatives with metals other than copper?

A5: Beyond copper, researchers have investigated the coordination chemistry of 1H-Imidazole-4-carbaldehyde derivatives with antimony (Sb). Studies explored the synthesis and characterization of Sb(III) complexes incorporating Schiff base ligands derived from 5-phenyl-1H-imidazole-4-carbaldehyde and O or S containing dihydrazides. These complexes were characterized using various spectroscopic techniques (electronic, IR, 1H NMR, 13C NMR, GCMS) and elemental analysis. The findings indicated a square pyramidal geometry around the Sb(III) center. Furthermore, these complexes were screened for antibacterial activity, broadening the potential applications of 1H-Imidazole-4-carbaldehyde derivatives in various fields. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)